O-2,3'-Cyclothymidine-d3
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Overview
Description
Preparation Methods
The synthesis of O-2,3’-Cyclothymidine-d3 involves several steps. One common method includes the alkylation of thymidine with deuterated reagents under controlled conditions. The reaction typically requires a deuterated solvent and a catalyst to facilitate the exchange of hydrogen atoms with deuterium . Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
O-2,3’-Cyclothymidine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of O-2,3’-Cyclothymidine-d3 can lead to the formation of various oxidized derivatives, while reduction can yield deuterated analogs of thymidine .
Scientific Research Applications
O-2,3’-Cyclothymidine-d3 has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of labeled nucleotides for various biochemical assays.
Biology: It is used in studies involving DNA replication and repair mechanisms.
Medicine: It is used in the development of antiviral drugs and as a tracer in pharmacokinetic studies.
Industry: It is used in the production of labeled compounds for research and development purposes
Mechanism of Action
The mechanism of action of O-2,3’-Cyclothymidine-d3 involves its incorporation into DNA during replication. The deuterium atoms in the compound replace hydrogen atoms, allowing researchers to track the incorporation and distribution of the labeled nucleotides. This helps in understanding the molecular targets and pathways involved in DNA synthesis and repair .
Comparison with Similar Compounds
O-2,3’-Cyclothymidine-d3 is unique compared to other similar compounds due to its deuterium labeling. Similar compounds include:
Thymidine: The non-deuterated form of O-2,3’-Cyclothymidine-d3.
2,3’-Anhydrothymidine: The non-deuterated analog of O-2,3’-Cyclothymidine-d3.
Deuterated nucleotides: Other nucleotides labeled with deuterium for research purposes .
The uniqueness of O-2,3’-Cyclothymidine-d3 lies in its ability to provide insights into DNA replication and repair mechanisms through deuterium labeling, which is not possible with non-deuterated analogs .
Properties
Molecular Formula |
C₁₀H₉D₃N₂O₄ |
---|---|
Molecular Weight |
227.23 |
Synonyms |
(2R,3R,5R)-2,3-Dihydro-3-(hydroxymethyl)-8-methyl-2,5-methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one-d3; _x000B_2,3’-Anhydro-1-(2’-deoxy-β-D-threo-pentofuranosyl)thymine-d3; 2,3’-O-Cyclothymidine-d3; NSC 144601-d3; O-2,3’-Cyclothymidine-d3_x000B_ |
Origin of Product |
United States |
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